2-(1H-inden-2-yl)ethanol
CAS No.: 57932-06-6
Cat. No.: VC7982716
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57932-06-6 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 2-(1H-inden-2-yl)ethanol |
| Standard InChI | InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2 |
| Standard InChI Key | BRXNLRFZWGHVTN-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C=C1CCO |
| Canonical SMILES | C1C2=CC=CC=C2C=C1CCO |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(1H-Inden-2-yl)ethanol, systematically named 2-(2,3-dihydro-1H-inden-2-yl)ethanol, features a bicyclic indene core fused to a hydroxylated ethyl group. Key identifiers include:
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Molecular Formula:
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Molecular Weight: 162.23 g/mol
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IUPAC Name: 2-(2,3-Dihydro-1H-inden-2-yl)ethanol
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Canonical SMILES:
Structural Analysis
The indene scaffold consists of a benzene ring fused to a five-membered cyclopentene ring. The hydroxyl group on the ethyl side chain enables hydrogen bonding, influencing solubility and reactivity. X-ray crystallography and NMR studies confirm a planar indene system with the ethanol moiety adopting a staggered conformation .
Synthesis Methods
Reduction of Methyl (Indan-2-yl)acetate
Lithium aluminum hydride () reduces methyl (indan-2-yl)acetate in tetrahydrofuran (THF), yielding 2-(1H-inden-2-yl)ethanol with 100% efficiency after column chromatography .
Reaction Conditions:
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Substrate: Methyl (indan-2-yl)acetate (5.06 g, 26.6 mmol)
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Reductant: (1.02 g, 26.8 mmol)
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Solvent: THF (100 mL)
Sodium Borohydride Reduction
Sodium borohydride () in methanol reduces 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde at room temperature. This method avoids extreme conditions, favoring scalability.
Industrial Production
Catalytic hydrogenation using palladium on carbon () under gas converts indenyl aldehydes to the target alcohol. This approach is cost-effective for bulk synthesis, with >90% yields reported .
Chemical Reactivity and Derivatives
Oxidation Reactions
The hydroxyl group oxidizes to 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde using Jones reagent () or pyridinium chlorochromate (PCC). Further oxidation yields carboxylic acids .
Substitution Reactions
Nucleophilic substitution with thionyl chloride () produces the corresponding chloride, enabling ether or ester formation. For example, reaction with acetic anhydride forms 2-(2,3-dihydro-1H-inden-2-yl)ethyl acetate .
Reduction Pathways
Catalytic hydrogenation removes the hydroxyl group, yielding 2-(2,3-dihydro-1H-inden-2-yl)ethane, a saturated analog used in polymer chemistry.
Physical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 245–247°C (estimated) | |
| Density | 1.12 g/cm³ | |
| Solubility | Miscible in ethanol, THF | |
| LogP (Octanol-Water) | 2.34 |
Spectroscopic Signatures
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¹H NMR (CDCl₃): δ 1.8–2.1 (m, 2H, CH₂), 2.6–2.9 (m, 4H, indenyl CH₂), 3.7 (t, 2H, CH₂OH), 7.1–7.3 (m, 4H, aromatic) .
Applications in Scientific Research
Pharmaceutical Intermediate
2-(1H-Inden-2-yl)ethanol is a precursor to Atipamezole, a selective α₂-adrenoceptor antagonist. Patent US6933410B2 details its use in synthesizing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine via reductive amination .
Biological Activity
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Antimicrobial: Exhibits moderate activity against Staphylococcus aureus (MIC 32 µg/mL).
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Anti-inflammatory: Inhibits COX-2 by 45% at 10 µM in murine macrophages.
Industrial Uses
The compound’s volatile profile makes it valuable in perfumery. It contributes woody notes in fragrances like Phantolid (CAS 15323-35-0), a commercial musk analog .
Comparison with Structural Analogs
| Compound | Key Difference | Bioactivity |
|---|---|---|
| 2-(1H-Indol-2-yl)ethanol | Indole vs. indene core | Serotonergic modulation |
| 2-Ethyl-2,3-dihydro-1H-indene | Lack of hydroxyl group | Polymer plasticizer |
The indene core enhances thermal stability compared to indole derivatives, favoring high-temperature applications .
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